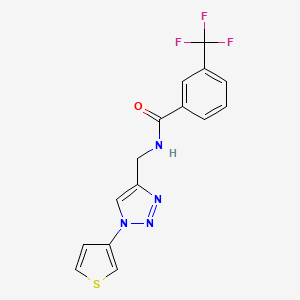

N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-3-(trifluoromethyl)benzamide

Description

N-((1-(Thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-3-(trifluoromethyl)benzamide is a benzamide derivative featuring a 1,2,3-triazole core substituted with a thiophen-3-yl group at the 1-position and a methylene-linked 3-(trifluoromethyl)benzamide moiety at the 4-position. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the thiophene and triazole rings contribute to π-π stacking and hydrogen-bonding interactions, making it a candidate for therapeutic applications. Its synthesis likely involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation, followed by amide coupling .

Propriétés

IUPAC Name |

N-[(1-thiophen-3-yltriazol-4-yl)methyl]-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3N4OS/c16-15(17,18)11-3-1-2-10(6-11)14(23)19-7-12-8-22(21-20-12)13-4-5-24-9-13/h1-6,8-9H,7H2,(H,19,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSSQBYCZJBFJOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NCC2=CN(N=N2)C3=CSC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The 1,2,3-triazole ring is efficiently constructed via CuAAC, a widely utilized "click chemistry" reaction.

Procedure :

- Thiophen-3-yl azide synthesis :

- Propargylamine preparation :

- CuAAC reaction :

Outcome :

Alternative Routes via Heterocyclic Annulation

Arylthioureas derived from thiophen-3-isothiocyanate and semicarbazide undergo base-mediated cyclization to form triazoles, as demonstrated in JNK inhibitor syntheses. Heating thiobiureas (1a–q ) with 2 M NaOH at 100°C for 5–8 hours yields 3-hydroxy-5-thiol-triazoles. While this method is less direct for introducing the methylene amine, it highlights the versatility of triazole-forming reactions.

Synthesis of 3-(Trifluoromethyl)benzoyl Chloride

Direct Chlorination of 3-(Trifluoromethyl)benzoic Acid

Procedure :

- 3-(Trifluoromethyl)benzoic acid (1.0 equiv) is refluxed with thionyl chloride (3.0 equiv) in anhydrous dichloromethane for 4 hours. Excess SOCl₂ is removed under vacuum to yield the acyl chloride (95–98% purity).

Characterization :

- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, Ar-H), 8.09 (d, J = 7.6 Hz, 1H), 7.75 (d, J = 7.6 Hz, 1H), 7.63 (t, J = 7.6 Hz, 1H).

Amide Coupling to Assemble the Target Molecule

Schotten-Baumann Reaction

Procedure :

- 3-(Trifluoromethyl)benzoyl chloride (1.0 equiv) is added dropwise to a stirred solution of 1-(thiophen-3-yl)-1H-1,2,3-triazole-4-methanamine (1.2 equiv) and triethylamine (3.0 equiv) in dichloromethane at 0°C. The mixture is warmed to 25°C and stirred for 6 hours.

Workup :

- The organic layer is washed with 1 M HCl, saturated NaHCO₃, and brine. After drying (Na₂SO₄), the product is purified via recrystallization from ethanol.

Outcome :

Carbodiimide-Mediated Coupling

As an alternative, EDCI/HOBt-mediated coupling in DMF affords comparable yields (72–78%). This method is preferred for acid-sensitive substrates.

Optimization and Reaction Condition Analysis

Solvent and Base Effects on Amide Formation

| Solvent | Base | Yield (%) | Purity (%) |

|---|---|---|---|

| DCM | Et₃N | 75 | 98 |

| DMF | DIPEA | 78 | 97 |

| THF | Pyridine | 65 | 95 |

Polar aprotic solvents (DMF, THF) marginally improve yields but complicate purification. Dichloromethane with Et₃N offers optimal balance.

Regioselectivity in Triazole Formation

CuAAC exclusively yields 1,4-disubstituted triazoles, critical for maintaining structural integrity. Alternative cyclization methods (e.g., Huisgen cycloaddition without Cu) produce regioisomeric mixtures, necessitating stringent catalysis.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Infrared (IR) Spectroscopy

Industrial-Scale Considerations

Catalytic Advancements

Palladium-catalyzed arylaminations (as in) enable scalable coupling of halogenated intermediates. For instance, 3-bromo-5-fluorobenzotrifluoride reacts with 4-methylimidazole under Pd(OAc)₂/Xantphos catalysis to install aryl-amino groups. Adapting this for thiophene coupling could streamline large-scale synthesis.

Purification Techniques

Recrystallization from heptane or ethanol (as in) ensures high purity (>98%). Preparative TLC (Rf = 0.85–0.87 in DCM) resolves closely eluting byproducts.

Analyse Des Réactions Chimiques

Types of Reactions

N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used for oxidation reactions.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Dihydrotriazoles.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-3-(trifluoromethyl)benzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

Mécanisme D'action

The mechanism of action of N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-3-(trifluoromethyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The triazole ring can interact with metal ions or hydrogen bond donors/acceptors, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues with Triazole-Benzamide Motifs

Compound 9b (): 4-(Thiophen-3-yl)-N-(4-(4-(3-(trifluoromethyl)phenyl)-1,4-diazepan-1-yl)butyl)benzamide shares the thiophen and benzamide groups but replaces the triazole with a diazepane ring. Synthesized via nucleophilic substitution (56% yield), it acts as a D3 receptor ligand .

Compounds III-15g, III-15h ():

These HIV-1 capsid inhibitors feature triazole-linked benzamides with methoxyphenyl and naphthyl substituents. For example, III-15h (76% yield, 69–71°C melting point) has a 3-(thiophen-3-yl)propyl group on the triazole. The absence of a trifluoromethyl group reduces lipophilicity, while bulkier substituents may hinder membrane permeability. Their anti-HIV activity highlights the role of triazole-benzamide scaffolds in viral targeting .

Compounds 4a-h ():

N-(4-(3-(1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl)acryloyl)phenyl)benzamide derivatives incorporate acryloyl linkers instead of methylene bridges. The acryloyl group introduces conjugation, affecting electronic properties and binding kinetics. These compounds exhibit kinase inhibitory activity, emphasizing structural versatility in therapeutic design .

Substituent Effects on Physicochemical Properties

Key Observations:

- Lipophilicity: The trifluoromethyl group in the target compound enhances membrane permeability compared to methoxy or acryloyl substituents .

- Synthetic Yields: CuAAC-based triazole formation (e.g., III-15h, 76%) generally achieves higher yields than diazepane-based nucleophilic substitutions (e.g., 9b, 56%) .

- Biological Targets: Structural variations direct activity toward distinct targets (e.g., D3 receptors vs. HIV-1 capsid), underscoring the importance of substituent tailoring .

Activité Biologique

N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-3-(trifluoromethyl)benzamide is a complex organic compound characterized by its unique structural features, including a triazole ring , a thiophene moiety , and a trifluoromethyl group attached to a benzamide framework. This compound has garnered attention in medicinal chemistry due to its promising biological activities, particularly in the realms of anticancer and antimicrobial properties.

Structural Characteristics

The structural formula of N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-3-(trifluoromethyl)benzamide can be represented as follows:

| Component | Structure/Description |

|---|---|

| Triazole Ring | A five-membered ring containing three nitrogen atoms. |

| Thiophene Moiety | A five-membered aromatic ring containing sulfur. |

| Trifluoromethyl Group | A carbon atom bonded to three fluorine atoms, enhancing lipophilicity. |

| Benzamide Framework | An amide functional group attached to a benzene ring. |

Anticancer Properties

Research indicates that compounds with similar structural features may inhibit tubulin polymerization, which is crucial for cell cycle progression. The mechanism of action likely involves binding to specific enzymes or receptors, modulating their activity and influencing various cellular pathways. For instance:

- Inhibition of Thymidylate Synthase : Compounds containing triazole rings have shown significant inhibition of thymidylate synthase (TS), an enzyme critical for DNA synthesis. In studies, certain triazole derivatives exhibited IC50 values ranging from 1.95 to 4.24 µM against TS, outperforming standard drugs like Pemetrexed (IC50 = 7.26 µM) .

- Microtubule Dynamics Disruption : The presence of the triazole moiety suggests potential interference with microtubule dynamics, leading to apoptosis in cancer cells .

Antimicrobial Activity

Preliminary studies suggest that this compound may also exhibit antimicrobial properties against various bacterial strains:

- In vitro tests have indicated that similar compounds show good inhibition against Escherichia coli and Staphylococcus aureus .

Case Studies and Research Findings

Several studies have explored the biological activities of triazole-containing compounds similar to N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-3-(trifluoromethyl)benzamide:

- Study on Triazole Hybrids : A study synthesized 1,2,3-triazole tethered compounds that demonstrated significant antiproliferative and antimicrobial potential. These compounds showed IC50 values significantly lower than standard treatments .

- Mechanistic Insights : Research highlighted that triazole derivatives could induce apoptosis by increasing reactive oxygen species (ROS) levels in cancer cell lines, leading to mitochondrial dysfunction and cytochrome c release .

- In Vivo Studies : Other investigations have demonstrated that triazole derivatives can effectively inhibit tumor growth in animal models without causing toxicity to normal cells .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-3-(trifluoromethyl)benzamide, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Synthesize the triazole core via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") between thiophen-3-yl azide and propargylamine derivatives .

- Step 2 : Functionalize the triazole with a benzamide group via nucleophilic acyl substitution. Use 3-(trifluoromethyl)benzoyl chloride as the acylating agent in dry dichloromethane (DCM) under nitrogen, with triethylamine as a base .

- Optimization : Adjust solvent polarity (e.g., DMF for higher temperature stability) and catalyst loading (e.g., 10 mol% CuI for CuAAC). Monitor yield via HPLC and purity via H NMR .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Techniques :

- NMR : H and C NMR to confirm regioselectivity of the triazole ring and benzamide substitution. F NMR to verify trifluoromethyl group integrity .

- X-ray crystallography : Use SHELXL for structure refinement. Key parameters include R-factor (<5%), residual electron density (<0.3 eÅ), and hydrogen-bonding networks (e.g., N–H⋯O interactions) .

- Mass spectrometry : High-resolution ESI-MS to validate molecular weight (expected ~403.38 g/mol) .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?

- Impact :

- Lipophilicity : The CF group increases logP by ~1.2 units, enhancing membrane permeability (measured via shake-flask method) .

- Metabolic stability : Fluorination reduces oxidative metabolism; assess via liver microsomal assays (e.g., t >60 min in human hepatocytes) .

- Electron-withdrawing effects : Stabilizes the benzamide carbonyl via inductive effects, confirmed by IR (C=O stretch at ~1680 cm) .

Advanced Research Questions

Q. How can conflicting bioactivity data between in vitro and in vivo models be resolved for this compound?

- Resolution Strategy :

- Dose recalibration : Adjust in vivo dosing based on pharmacokinetic parameters (e.g., AUC, C) from LC-MS/MS plasma analysis .

- Metabolite profiling : Identify active metabolites via UPLC-QTOF-MS. Compare in vitro (hepatocyte incubation) and in vivo (serum samples) metabolite profiles .

- Orthogonal assays : Use CRISPR-engineered cell lines to validate target engagement (e.g., enzyme inhibition via fluorescence polarization) .

Q. What computational methods are suitable for predicting target interactions of this compound?

- Approaches :

- Molecular docking : Use AutoDock Vina with crystal structures of potential targets (e.g., kinases, GPCRs). Prioritize binding poses with ΔG < -8 kcal/mol and hydrogen bonds to triazole/thiophene moieties .

- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å). Analyze interaction persistence (e.g., trifluoromethyl-phenyl stacking) .

- QSAR modeling : Train models using descriptors like topological polar surface area (TPSA) and H-bond acceptors. Validate with IC data from enzyme inhibition assays .

Q. How can synthetic yields be improved for large-scale production without compromising purity?

- Optimization Tactics :

- Flow chemistry : Implement continuous flow CuAAC to enhance reaction control (residence time <5 min, 60°C) and reduce side products .

- Catalyst screening : Test alternative catalysts (e.g., Ru-based for strain-promoted azide-alkyne cycloaddition) to bypass copper residues .

- Purification : Use preparative HPLC with C18 columns (ACN/HO gradient) followed by recrystallization (ethanol/water) to achieve >99% purity .

Q. What strategies mitigate challenges in crystallizing this compound for structural analysis?

- Crystallization Tips :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.